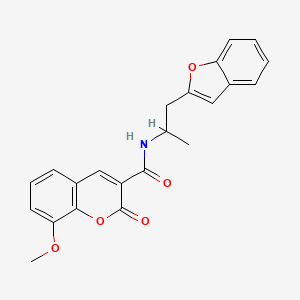

N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

説明

This compound is a coumarin-3-carboxamide derivative characterized by:

- Coumarin core: A 2-oxo-2H-chromene scaffold with a methoxy substituent at position 6.

- Carboxamide side chain: An N-substituted amide group linked to a benzofuran-propan-2-yl moiety.

Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties. The carboxamide group enhances hydrogen-bonding capacity, which is critical for target binding .

特性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-13(10-16-11-14-6-3-4-8-18(14)27-16)23-21(24)17-12-15-7-5-9-19(26-2)20(15)28-22(17)25/h3-9,11-13H,10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCLDUKJJVMLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the introduction of the chromene structure. Key steps may include:

Formation of Benzofuran: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Chromene Synthesis: The chromene core can be synthesized via the Pechmann condensation reaction, involving the reaction of a phenol with a β-keto ester in the presence of a strong acid.

Coupling Reactions: The final step involves coupling the benzofuran and chromene moieties through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

Reduction: Reduction of the chromene ketone group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Chromene-2-ol derivatives.

Substitution: Halogenated benzofuran or chromene derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of chromene compounds, including N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. A study highlighted the synthesis of various chromene derivatives that demonstrated potent cytotoxic effects against several human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds were evaluated using the MTT assay, revealing IC50 values indicating strong growth inhibition at low concentrations .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, some studies have shown that chromene derivatives can inhibit nuclear factor kappa B (NF-kB) signaling, a pathway critical for cancer cell survival and proliferation . This inhibition leads to increased apoptosis in cancer cells, providing a promising avenue for therapeutic development.

Pharmacological Applications

Antimicrobial Properties

N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been investigated for its antimicrobial activities. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as alternative antimicrobial agents in treating infections resistant to conventional antibiotics . The structure–activity relationship (SAR) studies indicate that modifications in the benzofuran moiety enhance antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has demonstrated that chromene derivatives can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases . This is particularly relevant in conditions like arthritis or chronic inflammatory diseases where reducing inflammation is crucial for patient management.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Vosooghi et al. (2010) | Anticancer Activity | Identified cytotoxic effects against multiple tumor cell lines with IC50 < 1 μM. |

| Choi et al. (2014) | NF-kB Inhibition | Reported enhanced antiproliferative activity compared to parent compounds; effective against NCI-H23 lung cells. |

| Abdelatef et al. (2018) | Antitumor Potency | Spirobenzo[h]chromenes showed superior anticancer activity compared to sorafenib with IC50 values indicating high potency. |

| Alblewi et al. (2019b) | Cytotoxic Evaluation | Compounds demonstrated significant cytotoxicity against MCF-7 cells; further studies required for in vivo validation. |

作用機序

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves interaction with specific molecular targets. The benzofuran moiety may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The chromene structure may interact with cellular pathways involved in inflammation and oxidative stress, contributing to its pharmacological effects.

類似化合物との比較

6-Bromo-8-Methoxy-2-Oxo-N-(Tetrahydro-2-Furanylmethyl)-2H-Chromene-3-Carboxamide

Key Structural Differences :

- Coumarin Substituents: The bromine atom at position 6 in this compound (vs.

- Amide Side Chain : The tetrahydrofuran (THF) methyl group (saturated oxygen ring) contrasts with the aromatic benzofuran-propan-2-yl group in the target compound.

Physicochemical Implications :

- Metabolic Stability : The saturated THF group may reduce susceptibility to oxidative metabolism compared to benzofuran.

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

Structural Contrasts :

Functional Implications :

- Binding Interactions : The rigid cyclopropane may restrict conformational flexibility, reducing adaptability to biological targets compared to the planar coumarin core.

- Bioactivity : Cyclopropane carboxamides are less explored for anticoagulant activity but may exhibit distinct pharmacological profiles.

Formoterol-Related Compounds (e.g., USP Formoterol Related Compound C)

Key Differences :

Therapeutic Relevance :

- While the target compound may share hydrogen-bonding motifs with Formoterol intermediates, its coumarin backbone suggests divergent applications (e.g., anticancer vs. bronchodilation).

Research Findings and Implications

- Synthetic Accessibility : The target compound’s benzofuran-propan-2-yl side chain may require multi-step synthesis, similar to methods described for THF-methyl analogs .

- Biological Activity: Limited direct data exist, but coumarin-3-carboxamides generally exhibit enhanced binding to serine proteases (e.g., thrombin) due to the carboxamide’s hydrogen-bonding capacity. The benzofuran group could further modulate selectivity .

- Toxicity Considerations: The absence of bromine (vs.

生物活性

N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

his structure contributes to its pharmacological profile, influencing interactions with biological targets.

Biological Activity Overview

esearch indicates that this compound exhibits antitumor , anti-inflammatory , and antimicrobial properties. The following sections detail specific biological activities supported by empirical data.

Antitumor Activity

everal studies have investigated the anticancer effects of benzofuran derivatives, highlighting their potential in cancer therapy:. In vitro Studies : A study reported that derivatives of benzofuran showed significant inhibition of cancer cell proliferation across various types, including leukemia and solid tumors. For instance, a related compound demonstrated an inhibition rate of 80.92% against non-small cell lung cancer (NCI-H460) at a concentration of 10 μM .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have been shown to activate caspases and modulate signaling pathways associated with cell survival .

Anti-inflammatory Activity

he compound also exhibits anti-inflammatory properties:. Cytokine Modulation : Research indicates that benzofuran derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in inflammatory diseases .

- Animal Models : In vivo studies using animal models of inflammation have shown promising results, with significant reductions in edema and inflammatory markers following treatment with related compounds .

Antimicrobial Activity

he antimicrobial properties of benzofuran derivatives are well-documented:. Antibacterial Effects : Compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL .

- Antifungal Activity : Studies have also reported antifungal activity against strains like Candida albicans, indicating the broad-spectrum potential of these compounds in treating infections .

Case Studies and Research Findings

everal case studies illustrate the biological activity of benzofuran derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, benzofuran derivatives are first functionalized through nucleophilic substitution or condensation reactions. A key intermediate, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is coupled with amines (e.g., 1-(benzofuran-2-yl)propan-2-amine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . Reaction optimization involves controlling temperature (0–25°C), pH (neutral to slightly acidic), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, chromene carbonyl at δ 160–165 ppm) .

- FT-IR : Key peaks include C=O (1670–1700 cm⁻¹), aromatic C=C (1550–1600 cm⁻¹), and N-H stretch (3200–3300 cm⁻¹) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Methodology : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Positive controls (ciprofloxacin, fluconazole) and solvent controls (DMSO ≤1%) are included. MICs ≤50 µg/mL are considered promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

-

Substituent variation : Replace the 8-methoxy group with halogen (Cl, Br) or bulkier alkoxy groups (e.g., OCH₂CH₃) to modulate lipophilicity and target binding .

-

Scaffold hybridization : Fuse chromene with thiazolidinone or quinoline moieties (e.g., as in ) to enhance antifungal activity .

-

Data-driven SAR : Compare MICs of analogs (e.g., Table 1) to identify critical substituents.

Table 1 : Bioactivity of Structural Analogs

Compound Modification MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans 8-Methoxy (parent compound) 32 64 8-Chloro 16 32 Benzofuran → Benzothiophene 64 >128

Q. How can computational modeling resolve contradictions in reported biological data (e.g., variable MICs across studies)?

- Methodology :

- Molecular docking (AutoDock/Vina) : Predict binding affinities to targets (e.g., C. albicans CYP51). Discrepancies may arise from differences in protein conformations or solvent models .

- QSAR models : Use descriptors (logP, polar surface area) to correlate structural features with bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .

- Meta-analysis : Pool data from multiple studies (e.g., ) to identify outliers caused by assay variability (e.g., inoculum size, growth media) .

Q. What strategies mitigate low solubility in aqueous buffers during in vivo testing?

- Methodology :

- Prodrug design : Introduce phosphate or glycoside groups at the chromene 3-carboxamide to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) using emulsion-solvent evaporation. Characterize with DLS and TEM .

- Co-solvent systems : Use PEG 400/water (30:70 v/v) for parenteral administration, ensuring <5% hemolysis in RBC compatibility assays .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on cytotoxicity in cancer vs. normal cell lines?

- Methodology :

- Standardized assays : Use identical cell lines (e.g., MCF-7 vs. HEK293) and protocols (MTT assay, 48h exposure). Discrepancies may arise from differential expression of molecular targets (e.g., topoisomerase II) .

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis. Contradictions may reflect cell-type-specific death pathways .

Experimental Design Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- Methodology :

- ADME profiling : Oral bioavailability (Cₘₐₓ, Tₘₐₓ), half-life (t₁/₂), and tissue distribution (LC-MS/MS quantification). For this compound, expect moderate bioavailability (~40%) due to first-pass metabolism .

- Metabolite ID : Use hepatocyte incubations + HRMS to detect phase I/II metabolites (e.g., O-demethylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。